(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane functions as a ligand in homogeneous catalysis. Ligands are molecules that bind to metal centers in catalysts, influencing their reactivity and selectivity. This specific bisphosphine ligand exhibits several advantages:
Due to these properties, (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane has been explored in various catalytic reactions, including:
The unique rigid and bulky structure of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane makes it a promising candidate for material science applications. Researchers are exploring its potential use in:
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is a complex organophosphorus compound characterized by its unique paracyclophane structure, which consists of two phenyl rings connected by a bridge of cyclophane. This compound features two di(3,5-xylyl)phosphino groups, which contribute to its potential as a chiral ligand in various
These reactions are crucial for its applications in catalysis and organic synthesis.
Research on the biological activity of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is limited but indicates potential pharmacological properties. The presence of phosphine groups may confer biological activity through:
The prediction of biological activities can be enhanced using computational methods such as the Prediction of Activity Spectra for Substances program, which analyzes structure-activity relationships to identify potential therapeutic uses .
The synthesis of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane typically involves:
These steps require careful control of reaction conditions to ensure the desired stereochemistry and yield.
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane has several applications:
Interaction studies focus on how (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane interacts with various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound.
Several compounds share structural or functional similarities with (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1. Bis(diphenylphosphino)ethane | Organophosphorus Ligand | Commonly used in palladium-catalyzed reactions |
2. 1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene Derivative | Exhibits redox properties due to ferrocene core |
3. (R)-(+)-N,N-Diethylbenzylamine | Amine Compound | Used in asymmetric synthesis |
4. (S)-(+)-1,1'-Binaphthyl | Chiral Ligand | Known for its high enantioselectivity |
While these compounds may share certain characteristics or applications in catalysis and biological activity, the unique paracyclophane structure and dual phosphino functionality of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane distinguish it from others in terms of its reactivity and potential applications in asymmetric catalysis and material science.
The ligand’s planar chirality originates from the [2.2]paracyclophane scaffold, which constrains the two benzene rings in a fixed, orthogonal orientation [2]. Each phosphorus atom is bonded to two 3,5-xylyl groups, creating a sterically congested environment that enhances enantiocontrol during catalytic cycles [5]. The ligand’s [α]/D optical rotation of +61.0° (c = 0.1 in ethanol) reflects its high enantiomeric purity [1], while its melting point (234–238°C) underscores thermal stability under reaction conditions [1].
(S)-Xylyl-PhanePhos exhibits exceptional performance in the hydrogenation of prochiral ketones and α,β-unsaturated esters. When paired with ruthenium precursors, it enables substrate-to-catalyst (S/C) ratios exceeding 100,000 while maintaining enantioselectivities of 95–99% ee [4]. For example, the hydrogenation of 4′-fluoroacetophenone achieves full conversion within 80 minutes at an S/C of 100,000, with a peak turnover frequency of 2,500 min⁻¹ [4].
Table 1: Selected Hydrogenation Results with (S)-Xylyl-PhanePhos
Substrate | Catalyst System | S/C Ratio | ee (%) | Reference |
---|---|---|---|---|
4′-Fluoroacetophenone | Ru/(S)-Xylyl-PhanePhos | 100,000 | 99 | [4] |
Methyl benzoylformate | Ru/(S)-Xylyl-PhanePhos | 10,000 | 98 | [5] |
N-Acetyl dehydroalanine | Ru/(S)-Xylyl-PhanePhos | 5,000 | 97 | [5] |
The xylyl groups’ steric bulk prevents undesired side reactions, while the paracyclophane backbone ensures precise spatial alignment of the substrate [2]. This combination is critical for achieving high enantioselectivity in industrial-scale syntheses of chiral alcohols and amino acid derivatives [4] [5].
In gold-catalyzed asymmetric Cope rearrangements, (S)-Xylyl-PhanePhos facilitates the enantioselective conversion of 1,5-dienes into γ,δ-unsaturated carbonyl compounds. A representative example is the rearrangement of 3,4-dimethyl-1,5-hexadiene, which proceeds with 92% ee under mild conditions (25°C, 2 mol% catalyst loading) [5]. The ligand’s rigid structure stabilizes the transition state by enforcing a helical conformation in the gold-carbene intermediate [5].
Table 2: Performance in Gold-Catalyzed Cope Rearrangements
Substrate | ee (%) | Yield (%) | Reference |
---|---|---|---|
3,4-Dimethyl-1,5-hexadiene | 92 | 85 | [5] |
1,5-Cyclooctadiene | 88 | 78 | [5] |
Density functional theory (DFT) studies suggest that the 3,5-xylyl groups induce a chiral pocket around the gold center, steering the substrate into a favored trajectory [5]. This mechanistic insight explains the ligand’s superiority over flexible bisphosphines in sigmatropic rearrangements.
(S)-Xylyl-PhanePhos enables regiodivergent hydroxy- and alkoxycarbonylation of styrenes by modulating reaction conditions. For instance, styrene derivatives undergo hydroxycarbonylation to α-arylpropanoic acids with 90–95% ee under acidic conditions, whereas alkoxycarbonylation in methanol yields β-aryl esters with 85–90% ee [5]. The ligand’s electron-rich phosphorus centers enhance oxidative addition rates in palladium-catalyzed pathways, while its chiral environment dictates regioselectivity [5].
Table 3: Carbonylation Outcomes with (S)-Xylyl-PhanePhos
Substrate | Conditions | Product | ee (%) | Reference |
---|---|---|---|---|
4-Methylstyrene | H₂O, CO, Pd catalyst | α-(4-Tolyl)propanoic acid | 95 | [5] |
4-Chlorostyrene | MeOH, CO, Pd catalyst | β-(4-Chlorophenyl)propanoate | 88 | [5] |
The regiochemical outcome hinges on the ligand’s ability to stabilize distinct transition states: a six-membered palladacycle for α-selectivity versus a four-membered cycle for β-selectivity [5]. This tunability makes (S)-Xylyl-PhanePhos invaluable for synthesizing enantiomerically pure carboxylic acids and esters.
The compound (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane, commonly known as XylPhanePhos, represents a significant advancement in the field of chiral diphosphine ligands for asymmetric transition metal catalysis [1] [2]. This paracyclophane-based diphosphine ligand exhibits unique structural and electronic properties that make it particularly effective in various mechanistic pathways involving palladium and ruthenium complexes [3] [4].
The Suzuki-Miyaura cross-coupling reaction mechanism catalyzed by palladium complexes of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane follows a well-established catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination [5] [6]. The paracyclophane framework provides a rigid backbone that maintains a defined spatial relationship between the two phosphorus donor atoms, significantly influencing the electronic and steric environment around the palladium center [7] [8].
The 3,5-xylyl substituents on the phosphorus atoms create a sterically demanding environment that facilitates the reductive elimination step, which is often rate-limiting in Suzuki-Miyaura coupling reactions [8] [9]. The bite angle of the diphosphine ligand plays a crucial role in determining catalytic activity, with paracyclophane-based ligands typically exhibiting bite angles that favor efficient cross-coupling catalysis [10] [11].
Research has demonstrated that paracyclophane-based monophosphine ligands derived from similar structural motifs show excellent performance in Suzuki-Miyaura coupling reactions of aryl chlorides, with palladium loadings as low as 0.1 mol% being feasible [12] [7]. The rigid paracyclophane backbone ensures optimal orbital overlap between the ligand and metal center, contributing to enhanced catalytic efficiency.
Table 1: Computational Energy Barriers for Suzuki-Miyaura Cross-Coupling Steps
Reaction Step | Energy Barrier (kJ/mol) | Rate-Determining Factor |
---|---|---|
Oxidative Addition | 34.68 ± 2.5 | Aryl halide bond strength |
Transmetalation | 74.17 ± 3.1 | Base-mediated boron activation |
Reductive Elimination | 28.4 ± 1.8 | Ligand bite angle effects |
The mechanistic investigations reveal that the transmetalation step represents the highest energy barrier in the catalytic cycle when using (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane as the supporting ligand [13]. The paracyclophane scaffold influences the electronic properties of the palladium center, affecting both the rate of transmetalation and the selectivity of the coupling reaction [3] [14].
Experimental studies have shown that the unique three-dimensional architecture of the paracyclophane ligand creates a chiral environment that can lead to high enantioselectivities in asymmetric Suzuki-Miyaura coupling reactions [15] [16]. The planar chirality inherent in the paracyclophane framework, combined with the spatial arrangement of the xylyl groups, provides effective chiral induction during the coupling process.
Ruthenium complexes bearing (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane as the diphosphine ligand exhibit exceptional activity in the asymmetric hydrogenation of prochiral ketones [4] [17]. The mechanistic pathway involves a metal-ligand bifunctional mechanism where both the ruthenium center and the ligand environment contribute to the catalytic process [18] [19].
The paracyclophane-based ruthenium complexes operate through a non-classical metal-ligand bifunctional mechanism involving a chiral ruthenium dihydride species [18] [20]. In this mechanism, a hydride on ruthenium and a proton from an associated amine ligand are simultaneously transferred to the carbonyl function via a six-membered pericyclic transition state [19] [21].
Table 2: Kinetic Parameters for Ruthenium-Catalyzed Ketone Hydrogenation
Substrate | TOF (h⁻¹) | Conversion (%) | Enantioselectivity (% ee) | Reaction Time |
---|---|---|---|---|
Acetophenone | 38,000 | 98 | 94 | 1.5 min |
1-Acetonaphthone | 25,600 | 96 | 92 | 2.0 min |
Propiophenone | 31,200 | 95 | 89 | 1.8 min |
Butyrophenone | 28,400 | 93 | 87 | 2.2 min |
The exceptional activity observed with paracyclophane-based ruthenium catalysts can be attributed to the rigid backbone structure that prevents ligand dissociation during the catalytic cycle [4] [22]. The bite angle and electronic properties of the diphosphine ligand create an optimal environment for hydrogen activation and subsequent transfer to the ketone substrate [23] [20].
Computational studies using density functional theory have revealed that the reaction proceeds through rapid transfer of a hydride from the ruthenium center and a proton from the ligand environment to the ketone substrate [21] [24]. The turnover-limiting step involves the heterolytic splitting of dihydrogen by the ruthenium-amido intermediate, with calculated energy barriers of 29.6-31.4 kcal/mol [21].
The kinetic isotope effect measurements for ketone hydrogenation using deuterium gas show a value of 2.0 ± 0.1, which supports the proposed bifunctional mechanism [19]. The paracyclophane ligand framework provides both steric protection of the active site and electronic stabilization of the transition states involved in hydrogen activation.
The computational investigation of cyclic carbenium ion intermediates in the context of transition metal catalysis involving (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane complexes provides crucial insights into reaction mechanisms and selectivity patterns [25] [26] [27].
Modern density functional theory calculations using dispersion-corrected functionals have been employed to model the electronic structure and stability of carbenium ion intermediates formed during catalytic processes [28] [29]. The paracyclophane framework exhibits unique through-space interactions that can stabilize carbocationic species through π-π stacking effects [30] [31].
Table 3: Computational Analysis of Carbenium Ion Intermediates
Carbenium Ion Type | Stabilization Energy (kJ/mol) | Spin Density | Charge Localization |
---|---|---|---|
Cyclopentyl cation | -42.3 | 0.0 | C1: +0.73 |
Cyclohexyl cation | -38.7 | 0.0 | C1: +0.68 |
Cycloheptyl cation | -35.1 | 0.0 | C1: +0.65 |
Benzylic cation | -67.4 | 0.0 | C1: +0.58, Ar: +0.42 |
The computational modeling reveals that carbenium ion intermediates in paracyclophane-containing systems benefit from additional stabilization through intramolecular non-covalent interactions [16] [32]. The rigid paracyclophane backbone can provide a defined spatial environment that influences the formation and stability of carbocationic intermediates during catalytic transformations.
Quantum chemical calculations using the QTAIM (Quantum Theory of Atoms in Molecules) methodology have been applied to characterize the electronic structure of carbenium ion intermediates [27]. The analysis reveals that the charge distribution in cyclic carbenium ions is significantly influenced by the presence of the paracyclophane framework, leading to enhanced stability and modified reactivity patterns.
The computational studies demonstrate that the paracyclophane ligand can act as a "chiral cage" that controls the orientation and reactivity of carbocationic intermediates [16] [14]. This effect is particularly important in asymmetric catalytic processes where the formation of carbenium ion intermediates determines the stereochemical outcome of the reaction.
The formation of cyclic carbenium ion intermediates in transition metal-catalyzed reactions involving paracyclophane diphosphine ligands occurs through well-defined pathways that can be accurately modeled using computational chemistry techniques [33] [34]. The calculations reveal that the energy barriers for carbenium ion formation and subsequent rearrangement are significantly influenced by the electronic and steric properties of the paracyclophane ligand environment.
Table 4: Energy Barriers for Carbenium Ion Formation and Rearrangement
Process | ΔG‡ (kJ/mol) | ΔG (kJ/mol) | Rate Constant (s⁻¹) |
---|---|---|---|
C-H activation → carbenium | 87.4 | +23.6 | 1.2 × 10³ |
1,2-hydride shift | 45.8 | -12.3 | 8.7 × 10⁶ |
Wagner-Meerwein rearrangement | 52.1 | -8.9 | 2.4 × 10⁵ |
Nucleophilic capture | 34.2 | -45.7 | 3.1 × 10⁸ |
The computational modeling studies provide valuable insights into the role of the paracyclophane diphosphine ligand in controlling the formation, stability, and reactivity of carbenium ion intermediates. These findings have important implications for the design of new catalytic systems and the optimization of existing processes involving cyclic carbocationic species [35] [36].
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